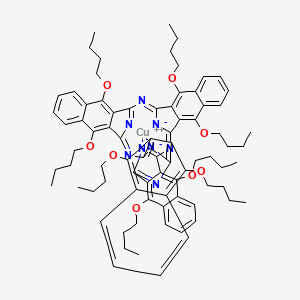

Kupfer(II)-5,9,14,18,23,27,32,36-Octabutoxy-2,3-Naphthalocyanin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine is an organic compound with the molecular formula C80H88CuN8O8. It is a derivative of naphthalocyanine, a class of compounds known for their intense coloration and electronic properties. This compound is particularly noted for its deep blue crystalline solid form and its strong absorption and fluorescence characteristics in solution .

Wissenschaftliche Forschungsanwendungen

Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine has a wide range of scientific research applications:

Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.

Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, where it can be activated by light to produce reactive oxygen species that kill cancer cells.

Vorbereitungsmethoden

Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine can be synthesized through the reaction of naphthalocyanine with copper hydroxide or copper chloride . The synthetic route typically involves the following steps:

Reaction with Copper Hydroxide: Naphthalocyanine is reacted with copper hydroxide under controlled conditions to form the desired compound.

Reaction with Copper Chloride: Alternatively, naphthalocyanine can be reacted with copper chloride in a similar manner to yield Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine.

Analyse Chemischer Reaktionen

Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to changes in its electronic structure and properties.

Reduction: Reduction reactions can also occur, often involving the use of reducing agents such as sodium borohydride.

Substitution: Substitution reactions can take place, where one or more of the butoxy groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine involves its ability to absorb light and undergo electronic transitions. This leads to the generation of excited states, which can then participate in various photochemical reactions. The molecular targets and pathways involved include the generation of reactive oxygen species in photodynamic therapy and the transfer of electrons in electronic devices .

Vergleich Mit ähnlichen Verbindungen

Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine can be compared with other similar compounds such as:

Copper(II) phthalocyanine: Another copper-based compound with similar electronic properties but different structural characteristics.

Nickel(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine: A nickel-based analogue with similar but distinct electronic and photophysical properties.

Silicon 2,3-naphthalocyanine dihydroxide: A silicon-based compound with different applications in photonics and electronics.

The uniqueness of Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine lies in its specific combination of butoxy groups and copper center, which confer unique electronic and photophysical properties that are valuable in various scientific and industrial applications.

Eigenschaften

CAS-Nummer |

155773-67-4 |

|---|---|

Molekularformel |

C80H88CuN8O8 |

Molekulargewicht |

1353.1 g/mol |

IUPAC-Name |

copper;5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene |

InChI |

InChI=1S/C80H88N8O8.Cu/c1-9-17-41-89-65-49-33-25-26-34-50(49)66(90-42-18-10-2)58-57(65)73-81-74(58)86-76-61-62(70(94-46-22-14-6)54-38-30-29-37-53(54)69(61)93-45-21-13-5)78(83-76)88-80-64-63(71(95-47-23-15-7)55-39-31-32-40-56(55)72(64)96-48-24-16-8)79(84-80)87-77-60-59(75(82-77)85-73)67(91-43-19-11-3)51-35-27-28-36-52(51)68(60)92-44-20-12-4;/h25-40H,9-24,41-48H2,1-8H3;/q-2;+2 |

InChI-Schlüssel |

JJIWQZDKAOMTKU-UHFFFAOYSA-N |

SMILES |

CCCCOC1=C2C=CC=CC2=C(C3=C4[N-]C(=C31)N=C5C6=C(C7=CC=CC=C7C(=C6C(=N5)N=C8C9=C(C1=CC=CC=C1C(=C9C(=NC1=NC(=N4)C2=C(C3=CC=CC=C3C(=C21)OCCCC)OCCCC)[N-]8)OCCCC)OCCCC)OCCCC)OCCCC)OCCCC.[Cu+2] |

Kanonische SMILES |

CCCCOC1=C2C=CC=CC2=C(C3=C4[N-]C(=C31)N=C5C6=C(C7=CC=CC=C7C(=C6C(=N5)N=C8C9=C(C1=CC=CC=C1C(=C9C(=NC1=NC(=N4)C2=C(C3=CC=CC=C3C(=C21)OCCCC)OCCCC)[N-]8)OCCCC)OCCCC)OCCCC)OCCCC)OCCCC.[Cu+2] |

Herkunft des Produkts |

United States |

Q1: Why is Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine chosen as a material for near-infrared organic photodiodes (NIR-OPDs)?

A: Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine exhibits strong absorption in the near-infrared (NIR) region of the electromagnetic spectrum. [, ] This property makes it suitable for use in NIR-OPDs, as it can efficiently absorb light at wavelengths around 850 nm, which corresponds to the emission wavelength of GaAs-based optical devices commonly used in optical communications. []

Q2: What strategies were employed to improve the performance of NIR-OPDs using Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine?

A2: Researchers explored two main strategies to enhance the performance of these NIR-OPDs:

- Doping with a Wide-Bandgap Polymer and n-type Dopant: Incorporating a wide-bandgap polymer and an n-type dopant material alongside Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine in the active layer was found to improve both the dark current properties and external quantum efficiency (EQE). [] By optimizing the doping ratio, researchers achieved a maximum EQE of 9%. []

- Implementing a Bi-Layer Structure: A bi-layer structure, incorporating an electron-blocking layer on top of the anode, was found to further reduce dark current in the device. [] This structural modification significantly contributes to improving the on/off ratio, a crucial parameter for optical communication device applications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,6aS)-2,3,3a,6a-tetrahydrofuro[2,3-b]furan](/img/structure/B1146788.png)

![[((R,R)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido](chloro)(η6-p-cymene)ruthenium](/img/new.no-structure.jpg)

![(S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide](/img/structure/B1146796.png)